molecular formula C14H19ClN4O B5268155 N-[(Z)-(2-chlorophenyl)methylideneamino]-2-(4-methylpiperazin-1-yl)acetamide

N-[(Z)-(2-chlorophenyl)methylideneamino]-2-(4-methylpiperazin-1-yl)acetamide

Cat. No.: B5268155
M. Wt: 294.78 g/mol
InChI Key: BHDQJSPMYRUDIH-YBEGLDIGSA-N
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Description

N-[(Z)-(2-chlorophenyl)methylideneamino]-2-(4-methylpiperazin-1-yl)acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique chemical structure, which includes a chlorophenyl group, a methylideneamino linkage, and a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(Z)-(2-chlorophenyl)methylideneamino]-2-(4-methylpiperazin-1-yl)acetamide typically involves the reaction of 2-chlorobenzaldehyde with 4-methylpiperazine in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Step 1: 2-chlorobenzaldehyde is reacted with 4-methylpiperazine in a solvent such as ethanol or methanol.

    Step 2: The reaction mixture is heated to reflux for several hours to facilitate the formation of the imine linkage.

    Step 3: The product is isolated by filtration and purified using recrystallization techniques.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This approach allows for better control over reaction parameters and increased yield. The use of automated systems and advanced purification techniques ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

N-[(Z)-(2-chlorophenyl)methylideneamino]-2-(4-methylpiperazin-1-yl)acetamide undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N-[(Z)-(2-chlorophenyl)methylideneamino]-2-(4-methylpiperazin-1-yl)acetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[(Z)-(2-chlorophenyl)methylideneamino]-2-(4-methylpiperazin-1-yl)acetamide involves its interaction with specific molecular targets. The compound is known to bind to neuronal voltage-sensitive sodium channels, which play a crucial role in the propagation of electrical signals in neurons . By modulating the activity of these channels, the compound can exert its effects on neuronal excitability and potentially provide therapeutic benefits in conditions such as epilepsy.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-chlorophenyl)-2-(4-methylpiperazin-1-yl)acetamide
  • N-(3-chlorophenyl)-2-morpholino-acetamide

Uniqueness

N-[(Z)-(2-chlorophenyl)methylideneamino]-2-(4-methylpiperazin-1-yl)acetamide is unique due to its specific structural features, including the Z-configuration of the imine linkage and the presence of the 4-methylpiperazine ring.

Properties

IUPAC Name

N-[(Z)-(2-chlorophenyl)methylideneamino]-2-(4-methylpiperazin-1-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19ClN4O/c1-18-6-8-19(9-7-18)11-14(20)17-16-10-12-4-2-3-5-13(12)15/h2-5,10H,6-9,11H2,1H3,(H,17,20)/b16-10-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHDQJSPMYRUDIH-YBEGLDIGSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CC(=O)NN=CC2=CC=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCN(CC1)CC(=O)N/N=C\C2=CC=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19ClN4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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